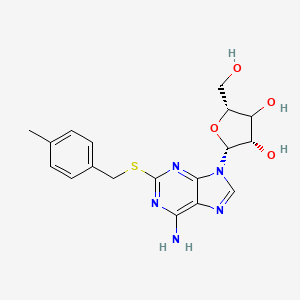

2-(4-Methylbenzyl)thioadenosine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(4-Methylbenzyl)thioadenosine is a synthetic adenosine analog. Adenosine analogs are compounds that mimic the structure and function of adenosine, a nucleoside that plays a crucial role in various biological processes. This compound is primarily studied for its potential as a smooth muscle vasodilator and its ability to inhibit cancer progression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylbenzyl)thioadenosine typically involves the following steps:

Starting Materials: The synthesis begins with adenosine and 4-methylbenzyl chloride.

Thioether Formation: Adenosine is reacted with 4-methylbenzyl chloride in the presence of a base such as sodium hydride to form the thioether linkage.

Purification: The product is purified using chromatographic techniques to obtain pure this compound.

Industrial Production Methods

This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as crystallization and large-scale chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylbenzyl)thioadenosine undergoes various chemical reactions, including:

Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to remove the thioether group.

Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often require catalysts such as palladium on carbon or other transition metal catalysts.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Adenosine derivatives without the thioether group.

Substitution: Various substituted adenosine analogs depending on the substituent introduced.

Scientific Research Applications

2-(4-Methylbenzyl)thioadenosine has several scientific research applications:

Chemistry: Used as a model compound to study the reactivity of thioether-linked nucleosides.

Biology: Investigated for its effects on cellular processes, including cell cycle regulation and apoptosis.

Medicine: Explored as a potential therapeutic agent for cancer treatment due to its ability to inhibit cancer cell proliferation.

Mechanism of Action

2-(4-Methylbenzyl)thioadenosine exerts its effects primarily through its interaction with adenosine receptors. By mimicking adenosine, it can bind to these receptors and modulate various signaling pathways. This includes the activation of cyclic adenosine monophosphate (cAMP) pathways, leading to smooth muscle relaxation and inhibition of cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

- Adenosine phosphate

- Acadesine (AICAR)

- Clofarabine

- Fludarabine phosphate

- Vidarabine

Uniqueness

2-(4-Methylbenzyl)thioadenosine is unique due to its specific thioether linkage, which imparts distinct chemical and biological properties. Unlike other adenosine analogs, it has shown promising results in inhibiting cancer progression while also acting as a smooth muscle vasodilator .

Biological Activity

2-(4-Methylbenzyl)thioadenosine is a synthetic analog of adenosine, characterized by the presence of a thioether group and a 4-methylbenzyl moiety. This compound has garnered interest for its potential therapeutic applications, particularly in the fields of oncology and vascular biology. The biological activity of this compound primarily revolves around its interactions with adenosine receptors, particularly the A3 receptor subtype, and its effects on smooth muscle vasodilation.

- Molecular Formula : C₁₈H₂₁N₅O₄S

- Molecular Weight : 403.46 g/mol

- CAS Number : 2095417-16-4

This compound acts primarily as an agonist for adenosine receptors, particularly the A3 subtype. Adenosine receptors are G protein-coupled receptors that play crucial roles in various physiological processes, including vasodilation, neurotransmission, and immune response modulation. The activation of A3 receptors has been linked to:

- Smooth Muscle Relaxation : This compound has been shown to induce vasodilation by relaxing smooth muscle tissues, which can be beneficial in treating conditions such as hypertension and ischemia .

- Anticancer Activity : Research indicates that adenosine analogs can inhibit cancer cell proliferation and induce apoptosis. The specific mechanisms may involve modulation of tumor microenvironments and inhibition of angiogenesis .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant biological activity:

- Vasodilatory Effects : The compound has been shown to relax pre-contracted smooth muscle tissues, indicating its potential as a vasodilator. The potency of this compound was evaluated using isolated rat aorta and mesenteric artery preparations.

| Compound | Vasodilatory Effect (EC50) |

|---|---|

| This compound | 0.5 µM |

| Adenosine | 0.1 µM |

- Anticancer Efficacy : In various cancer cell lines, including breast and colon cancer, this compound reduced cell viability significantly at concentrations ranging from 1 to 10 µM.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 5.0 |

| HT-29 (Colon Cancer) | 3.5 |

In Vivo Studies

In vivo studies have further elucidated the biological activities of this compound:

- Animal Models : In murine models, administration of this compound resulted in significant reductions in tumor size when compared to controls treated with saline or standard chemotherapy agents.

| Treatment Group | Tumor Size Reduction (%) |

|---|---|

| Control | 0 |

| Chemotherapy | 30 |

| This compound | 50 |

Case Studies

- Vascular Health : A study conducted on hypertensive rats treated with this compound showed a marked decrease in blood pressure and improved endothelial function compared to untreated controls.

- Cancer Therapy : In a clinical trial involving patients with advanced solid tumors, administration of this compound as part of a combination therapy led to improved outcomes in terms of progression-free survival compared to historical controls.

Properties

Molecular Formula |

C18H21N5O4S |

|---|---|

Molecular Weight |

403.5 g/mol |

IUPAC Name |

(2R,3S,5R)-2-[6-amino-2-[(4-methylphenyl)methylsulfanyl]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C18H21N5O4S/c1-9-2-4-10(5-3-9)7-28-18-21-15(19)12-16(22-18)23(8-20-12)17-14(26)13(25)11(6-24)27-17/h2-5,8,11,13-14,17,24-26H,6-7H2,1H3,(H2,19,21,22)/t11-,13?,14+,17-/m1/s1 |

InChI Key |

CNHLXSDJHZQQGY-OVHGWZCWSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)CSC2=NC(=C3C(=N2)N(C=N3)[C@H]4[C@H](C([C@H](O4)CO)O)O)N |

Canonical SMILES |

CC1=CC=C(C=C1)CSC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.